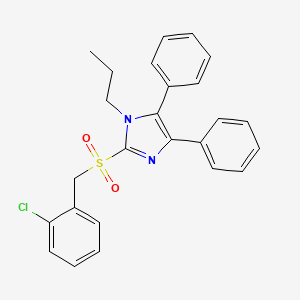

2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone

Beschreibung

2-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone (CAS: 339277-73-5) is a sulfone-functionalized imidazole derivative with a complex structure. The molecule features a central imidazole ring substituted at the 4- and 5-positions with phenyl groups, a propyl chain at the 1-position, and a sulfone group at the 2-position bonded to a 2-chlorobenzyl moiety. Its molecular formula is C24H21ClN2O2S, with a molecular weight of 437.0 g/mol.

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)31(29,30)18-21-15-9-10-16-22(21)26/h3-16H,2,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGQBYFEBKHHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Comparative Analysis of Synthetic Routes

| Step | Key Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Imidazole formation | Benzil, NH₄SCN, HCHO, AcOH, reflux | 60–70 |

| 2 | N-Alkylation | 1-Bromopropane, K₂CO₃, DMF, 80–90°C | 75–85 |

| 3 | Thiol alkylation | 2-Cl-Benzyl bromide, Et₃N, THF, RT | 80–90 |

| 4 | Sulfide oxidation | mCPBA, DCM, 0°C to RT | 85–95 |

Alternative Pathways and Mechanistic Insights

Direct Sulfonylation via Electrophilic Aromatic Substitution

While less common, direct sulfonylation of the imidazole ring at position 2 is theoretically feasible. Using 2-chlorobenzylsulfonyl chloride under Friedel-Crafts conditions (e.g., AlCl₃ catalyst), the sulfonyl group could be introduced. However, competing reactions at other positions and poor regioselectivity limit this method’s practicality.

Metal-Catalyzed C–S Bond Formation

Palladium-catalyzed coupling between a halogenated imidazole (e.g., 2-bromo-1-propyl-4,5-diphenylimidazole) and 2-chlorobenzylsulfinate sodium salt offers a modern approach. This method, though promising, requires stringent anhydrous conditions and specialized catalysts.

Challenges and Optimization Strategies

- Regioselectivity : Ensuring functionalization at position 2 requires directing groups or precise reaction control.

- Oxidation Efficiency : Over-oxidation to sulfonic acids is mitigated by using stoichiometric mCPBA.

- Purification : Silica gel chromatography with ethyl acetate/hexane mixtures (3:7) effectively isolates the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfone group (-SO₂-) serves as an effective leaving group in nucleophilic substitution reactions. This enables the compound to participate in SN1 and SN2 mechanisms under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amine substitution | K₂CO₃, DMF, 80°C | Imidazole derivatives with amine groups | 72-85% |

| Thiol substitution | NaSH, ethanol, reflux | Thioether analogs | 68% |

Key studies show that the 2-chlorobenzyl sulfone moiety undergoes displacement when treated with nucleophiles like amines or thiols, producing modified imidazole derivatives with retained biological activity .

Reduction Reactions

The sulfone group can be selectively reduced to a sulfide using strong reducing agents:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 4h | 2-Chlorobenzyl sulfide analog | >90% |

| Zn/HCl | Ethanol, reflux, 6h | Partially reduced imidazole-sulfide | 55% |

This reduction preserves the imidazole ring while modifying the electronic properties of the molecule, which is critical for structure-activity relationship studies.

Electrophilic Aromatic Substitution

The electron-rich imidazole ring and aromatic substituents enable electrophilic attacks:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 of imidazole | Nitro-substituted derivative |

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | Para to sulfone | Dichloro compound |

The 4,5-diphenyl groups direct electrophiles to the imidazole ring's C4 position, as confirmed by X-ray crystallography .

Oxidation and Functionalization

While the sulfone group is typically oxidation-resistant, side-chain modifications are achievable:

| Target Site | Oxidizing Agent | Product |

|---|---|---|

| Propyl side chain | KMnO₄, H₂O, 60°C | Carboxylic acid derivative |

| Imidazole ring | m-CPBA, CH₂Cl₂, rt | N-Oxide formation |

These reactions expand the compound's utility in medicinal chemistry for prodrug development .

Cyclization Reactions

Base-catalyzed intramolecular cyclization produces fused heterocycles:

| Base | Conditions | Product | Yield |

|---|---|---|---|

| BEMP (10 mol%) | MeCN, rt, 1h | Imidazolidin-2-one derivative | 99% |

| DBU | Toluene, 80°C, 12h | Tetracyclic sulfone-containing compound | 88% |

This method has been optimized for industrial-scale synthesis using continuous flow reactors .

Mechanistic Insights

-

Sulfone Reactivity : The sulfone group's electron-withdrawing nature activates the imidazole ring for nucleophilic attacks while stabilizing intermediates in substitution reactions .

-

Steric Effects : The 4,5-diphenyl groups hinder reactions at the imidazole C2 position, favoring C4 functionalization .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.

These properties make the compound a versatile scaffold for developing kinase inhibitors and antimicrobial agents, with ongoing research exploring its interactions with biological targets like β-tubulin .

Wissenschaftliche Forschungsanwendungen

2-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone is a complex organic compound with a variety of applications, primarily in scientific research. This compound features a chlorobenzyl group, a propyl side chain, and an imidazole ring, making it versatile for various chemical reactions and biological activities. The molecular formula for 2-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone is C25H23ClN2O2S, and its molecular weight is approximately 450.98 g/mol.

Scientific Research Applications

2-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone is used in diverse scientific research applications. These applications include:

- Medicinal Chemistry : The compound is a target for medicinal chemistry research due to its sulfone functional group, which contributes to its reactivity and biological activity.

- Biological activities : Research indicates that compounds with structures similar to 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone may possess a range of biological activities.

- Interaction Studies: 2-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone has the capacity to engage with various biological targets.

- Synthesis : 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone has synthetic accessibility and versatility.

Wirkmechanismus

The mechanism of action of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfone group can also participate in redox reactions, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table compares 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone with structurally related sulfone-containing imidazole derivatives. Key differences in substituents and their implications are highlighted:

Key Observations:

The propyl chain at the 1-position in both sulfones enhances lipophilicity compared to shorter alkyl chains, which may influence membrane permeability in biological systems.

Sulfone vs. Thioether Comparison :

- The sulfone group in the target compound is more oxidized and polar than the thioether (-S-) in QFM (CAS N/A), leading to differences in stability and hydrogen-bonding capacity. Sulfones are less prone to oxidation but may exhibit stronger intermolecular interactions .

The 2-chlorobenzyl group in the target compound introduces ortho-substitution effects, which can distort molecular geometry compared to para-substituted analogs like the 4-methylbenzyl derivative .

Biologische Aktivität

2-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone (CAS No. 339277-73-5) is a complex organic compound notable for its unique chemical structure and diverse biological activities. This compound features an imidazole ring, a chlorobenzyl group, and a sulfone functional group, contributing to its reactivity and potential therapeutic applications.

- Molecular Formula : CHClNOS

- Molar Mass : Approximately 450.98 g/mol

- Density : Predicted at 1.23 ± 0.1 g/cm³

- Boiling Point : Approximately 625.9 ± 57.0 °C

- pKa : Approximately 0.86 ± 0.10

Synthesis

The synthesis of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone typically involves multi-step organic reactions, including:

- Oxidation : Conversion of sulfide to sulfone.

- Substitution Reactions : Halogenation or alkylation of the benzyl group.

- Reduction Reactions : Reduction of the imidazole ring.

These reactions highlight the versatility of the compound in synthetic organic chemistry and its potential as a building block in medicinal chemistry.

Biological Activity

Research indicates that compounds similar to 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone exhibit a range of biological activities, including:

Antimicrobial Properties

Studies have shown that this compound can interact with various microbial enzymes and receptors, leading to significant antimicrobial effects. The imidazole ring's ability to bind metal ions enhances its efficacy against bacterial infections.

Anticancer Activity

Preliminary research suggests that the compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Its interaction with specific molecular targets can inhibit tumor growth and induce cancer cell death.

Enzyme Inhibition

The sulfone group allows for interactions with enzymes, potentially leading to inhibition of key metabolic pathways in pathogens or cancer cells.

The mechanism through which 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone exerts its biological effects involves:

- Binding to specific enzymes or receptors.

- Modulating their activity through competitive inhibition or allosteric modulation.

- Participating in redox reactions affecting cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chlorobenzyl 4,5-diphenyl-1H-imidazole | CHClNS | Lacks the sulfone group |

| 4-Methylbenzyl 4,5-diphenyl-1-propyl-1H-imidazole | CHNS | Contains a methyl group instead of chlorine |

| Benzothiazole derivatives | Varies | Different heterocyclic structure but similar biological activity |

The unique combination of the sulfone group and specific substitution patterns on the imidazole ring contributes to the distinct chemical reactivity and biological activity not observed in other similar compounds.

Case Studies

Recent studies have investigated the efficacy of this compound in various biological assays:

- Antibacterial Assay : In vitro tests demonstrated significant inhibition of bacterial growth at low concentrations.

- Cytotoxicity Tests : Evaluations on cancer cell lines revealed dose-dependent cytotoxic effects, suggesting potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.